molecular formula C10H22N2O4 B15175880 acetic acid;cyclohexane-1,2-diamine CAS No. 957771-42-5

acetic acid;cyclohexane-1,2-diamine

Cat. No.: B15175880
CAS No.: 957771-42-5
M. Wt: 234.29 g/mol
InChI Key: OGZVEPYZKPDQBT-UHFFFAOYSA-N
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Description

Acetic acid;cyclohexane-1,2-diamine refers to a compound or complex where cyclohexane-1,2-diamine (a chiral 1,2-diamine) is associated with acetic acid. This combination is often utilized in coordination chemistry and catalysis. Cyclohexane-1,2-diamine itself is a rigid, chiral scaffold with a six-membered chelate ring, which enhances stereochemical control in asymmetric synthesis . The acetic acid component may act as a counterion, ligand, or part of a functionalized catalyst system. For example, cyclohexane-1,2-diamine acetate derivatives have been employed in metal complexes for enantioselective catalysis and biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;cyclohexane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-diamine with acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. For example, the reaction can be carried out in the presence of a strong acid catalyst at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maximize efficiency and output. The use of advanced catalytic systems and optimized reaction conditions can help achieve high yields and minimize by-products. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;cyclohexane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid group and the amine groups.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted amines or amides .

Mechanism of Action

The mechanism of action of acetic acid;cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development .

Comparison with Similar Compounds

Thiourea (Takemoto-Type) and Squaramide (Rawal-Type) Organocatalysts

Cyclohexane-1,2-diamine-based organocatalysts are often compared to thiourea and squaramide catalysts. While the latter are established for their dual hydrogen-bonding activation, cyclohexane-1,2-diamine derivatives exhibit distinct performance:

  • Catalytic Activity : In the Michael addition of acetylacetone to trans-β-nitrostyrene, cyclohexane-1,2-diamine-derived catalysts achieved 93% conversion but only 41% enantiomeric excess (ee) , whereas squaramide/thiourea catalysts provided >70% ee .
  • Mechanistic Differences: Thiourea/squaramide catalysts activate substrates via stronger dual H-bonding, whereas cyclohexane-1,2-diamine systems rely on a single H-bond donor (e.g., benzene-1,2-diamine), leading to lower stereocontrol .

Table 1: Performance of Organocatalysts in Michael Addition

Catalyst Type Conversion (%) Enantioselectivity (% ee) Reference
Cyclohexane-1,2-diamine 93 41
(S)-Quininamine 41 72
Thiourea (Takemoto-Type) >90 85–95
Squaramide (Rawal-Type) >90 90–98

Ethylenediamine Derivatives

Ethylenediamine (1,2-ethylenediamine) is a simpler, flexible diamine. Key contrasts include:

  • Chelate Rigidity : Cyclohexane-1,2-diamine forms a rigid six-membered ring, while ethylenediamine produces a five-membered ring with higher conformational flexibility. This rigidity enhances stereoselectivity in metal complexes, as shown in vanadium(IV) systems where cyclohexane-1,2-diamine derivatives exhibited 21% stability versus 0% for ethylenediamine in solution-phase isomerization .
  • Catalytic Applications : Nickel(II) complexes with cyclohexane-1,2-diamine ligands achieved 90% ee in asymmetric Michael additions, outperforming ethylenediamine analogs .

Chiral 1,2-Diphenylethane-1,2-Diamine Derivatives

These diamines feature aromatic substituents for π-π interactions:

  • Stereochemical Control: While 1,2-diphenylethane-1,2-diamine derivatives provide strong chiral induction via steric effects, cyclohexane-1,2-diamine offers superior rigidity and solubility in nonpolar solvents .
  • Synthetic Utility : Cyclohexane-1,2-diamine is commercially available and easier to functionalize, enabling diverse derivatization (e.g., acylation, sulfonation) for tailored catalysis .

Stereoisomers of Cyclohexane-1,2-Diamine

The stereochemistry of cyclohexane-1,2-diamine significantly impacts performance:

  • Biological Activity : In IRAK4 inhibitors, the (1R,2S)-isomer showed 7-fold higher potency (IC50 = 0.3 nM) than the (1S,2R)-isomer .
  • CO2 Capture : The cis isomer exhibited faster CO2 absorption rates due to favorable amine coordination, highlighting stereochemistry-dependent reactivity .

Table 2: Stereoisomer-Dependent Properties

Application (1R,2R)-Isomer Performance (1S,2S)-Isomer Performance Reference
CO2 Absorption Rate Moderate Higher
IRAK4 Inhibition (IC50) 0.3 nM 1.3 nM

Q & A

Q. Basic: What are effective methods for synthesizing Schiff base ligands from cyclohexane-1,2-diamine?

Answer:
Schiff bases are synthesized via condensation of cyclohexane-1,2-diamine with aldehydes. For example:

  • Procedure: React benzaldehyde (0.4 mmol) with cyclohexane-1,2-diamine (0.2 mmol) in diethyl ether (30 mL) at room temperature for 72 hours. Filter the brown precipitate and recrystallize in ethanol (yield: 90%, mp: 103°C) .
  • Optimization: Substituents on the aldehyde (e.g., nitro groups at ortho/meta/para positions) influence crystallinity and biological activity. Use TLC (hexane/acetone 50:50) to monitor reaction progress .

Q. Basic: How are gas-phase acidities of acetic acid derivatives experimentally determined?

Answer:
Proton transfer equilibria measurements are used:

  • Method: Employ mass spectrometry to study proton transfer between carboxylic acids and reference bases. For example, acetic acid derivatives exhibit gas-phase acidities of ~340–350 kcal/mol, influenced by alkyl substituents .

  • Key Data:

    CompoundGas-Phase Acidity (kcal/mol)
    Acetic acid347.1
    Cyclohexaneacetic acid341.5 (estimated)
    Data from Caldwell et al. (1989) .

Q. Advanced: How does the stereochemistry of cyclohexane-1,2-diamine impact enantioselectivity in Michael additions?

Answer:
The (1S,2S)- and (1R,2R)-cyclohexane-1,2-diamine enantiomers induce high enantioselectivity (up to 92% ee) in aldehyde-to-maleimide Michael additions, unlike diphenylethane-diamine (<50% ee). Key factors:

  • Catalytic System: Hexanedioic acid as an additive in aqueous solvents enhances proton transfer and stabilizes transition states .
  • Theoretical Insights: DFT calculations reveal that the chair conformation of cyclohexane-1,2-diamine aligns substrates for optimal stereocontrol .

Q. Advanced: Why does only one cyclohexane-1,2-diamine unit participate in Henry reaction catalysis?

Answer:
In Cu(II)-catalyzed Henry reactions, steric constraints limit coordination. Studies show:

  • Mechanism: One diamine unit binds Cu(II), while the second remains uncoordinated but stabilizes the transition state via hydrogen bonding .
  • Optimization: Use enantiopure trans-cyclohexane-1,2-diamine ligands for >80% ee in nitroaldol products .

Q. Basic: What recrystallization conditions optimize purity of cyclohexane-1,2-diamine Schiff bases?

Answer:

  • Solvent Choice: Ethanol is ideal for N,N'-bis(phenylmethylene) derivatives (Rf: 0.81 in hexane/acetone).
  • Yield Enhancement: Slow evaporation at 4°C improves crystal formation. For nitro-substituted derivatives, use acetone/water mixtures .

Q. Advanced: How do computational studies explain stereoinduction in cyclohexane-1,2-diamine catalysis?

Answer:

  • Transition State Modeling: DFT calculations show that (1S,2S)-cyclohexane-1,2-diamine stabilizes the Re-face attack of aldehydes on maleimides via hydrogen-bond networks.
  • Key Interaction: The NH groups of the diamine coordinate with the carbonyl oxygen, enforcing a staggered conformation that dictates enantioselectivity .

Q. Basic: How is solubility of cyclohexane-acetic acid derivatives measured under high pressure?

Answer:

  • Method: Use a high-pressure cell with 1-octanol as solvent. Measure solubility at 25–900 MPa via UV-Vis spectroscopy.
  • Example: Cyclohexaneacetic acid solubility increases linearly with pressure (0.1–900 MPa), critical for designing reactions in compressed media .

Q. Advanced: What strategies improve enantioselectivity in cyclohexane-1,2-diamine-based catalysts?

Answer:

  • Additives: Hexanedioic acid enhances proton shuttle efficiency, critical for aldehyde activation .
  • Solvent Engineering: Aqueous solvents improve transition-state stabilization (e.g., 92% ee in water vs. 75% in THF) .
  • Chirality Matching: Pair (1R,2R)-diamine with L-proline additives for synergistic effects .

Q. Basic: What spectroscopic techniques characterize metal complexes of cyclohexane-1,2-diamine Schiff bases?

Answer:

  • UV-Vis: Detect d-d transitions in Ni(II) complexes (λmax: 450–500 nm).
  • FT-IR: Confirm imine bond formation (C=N stretch: 1600–1650 cm⁻¹) .
  • NMR: Use ¹³C NMR to assess coordination-induced shifts in ligand carbons .

Q. Advanced: How do substituents on Schiff bases affect antimicrobial activity?

Answer:

  • Nitro Groups: Para-nitro derivatives show higher antifungal activity (MIC: 12.5 µg/mL) due to enhanced membrane penetration.
  • Structure-Activity: Electron-withdrawing groups increase bioactivity, while bulky substituents reduce solubility .

Properties

CAS No.

957771-42-5

Molecular Formula

C10H22N2O4

Molecular Weight

234.29 g/mol

IUPAC Name

acetic acid;cyclohexane-1,2-diamine

InChI

InChI=1S/C6H14N2.2C2H4O2/c7-5-3-1-2-4-6(5)8;2*1-2(3)4/h5-6H,1-4,7-8H2;2*1H3,(H,3,4)

InChI Key

OGZVEPYZKPDQBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(C(C1)N)N

Origin of Product

United States

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